Sodium 2-(2-aminophenyl)-2-hydroxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

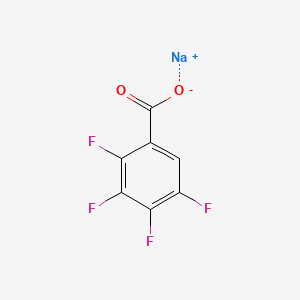

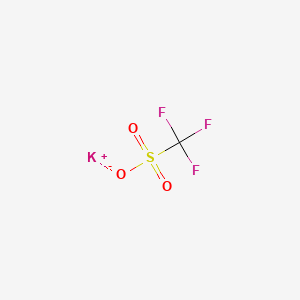

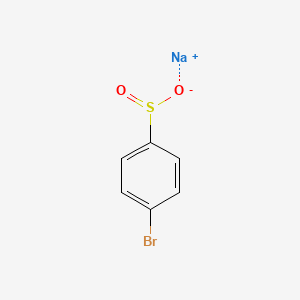

Sodium 2-(2-aminophenyl)-2-oxoacetate is a chemical compound with the molecular formula C8H6NNaO3 . It has a molecular weight of 187.13 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

Sodium 2-(2-aminophenyl)-2-oxoacetate has a molecular weight of 187.13 and a molecular formula of C8H6NNaO3 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Arylation of Anilines via the Gomberg-Bachmann Reaction

A study demonstrates the use of aqueous sodium hydroxide in the arylation of anilines with aryl diazotates through a variant of the Gomberg-Bachmann reaction. This metal-free reaction under basic conditions exploits the radical-stabilizing effect of aniline's free amino function, leading to high regioselectivity in forming 2-aminobiphenyls, which are crucial intermediates in pharmaceuticals and agrochemicals Pratsch, Wallaschkowski, & Heinrich, 2012.

Dinuclear Organotin(IV) Coordination Polymers

Research into dinuclear organotin(IV) coordination polymers derived from Schiff bases with L-aspartic acid showcases the synthesis of complex organometallic structures. These structures, which are synthesized using sodium salts of organic acids, highlight the role of sodium-based compounds in facilitating the creation of materials with potential applications in catalysis, material science, and as precursors for more complex chemical syntheses Baul, Kehie, Duthie, & Höpfl, 2017.

Chemoselective Acetylation of 2-Aminophenol

A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, uses Novozym 435 as a catalyst. This research reflects the broader application of sodium salts in the synthesis of intermediates for pharmaceutical applications, demonstrating the compound's role in enabling specific chemical transformations Magadum & Yadav, 2018.

Functionalization of Sodium Hyaluronate

The functionalization of sodium hyaluronate with small molecules for increased resistance to in-vitro degradation introduces applications in biomedical fields, particularly in the development of viscosupplements for treating knee osteoarticular disease. This study underscores the use of sodium derivatives in medical and pharmaceutical research, aiming to improve treatment options Leone et al., 2021.

Antibacterial Applications

Research on sodiumn hydroxymethylaminoacetate explores its strong antibacterial capabilities against common bacteria, yeast, and mold. This study not only highlights the compound's potential in food preservation but also its broader implications in developing new antibacterial agents Zhiyong, 2008.

Safety and Hazards

properties

IUPAC Name |

sodium;2-(2-aminophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZRJSMMIQZIZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635626 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(2-aminophenyl)-2-hydroxyacetate | |

CAS RN |

39588-85-7 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)